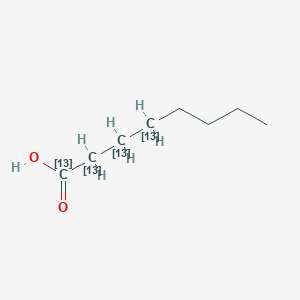
2-(3-Methoxypyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosynthesis and Metabolism in Grape
A review summarizes research on 3-alkyl-2-methoxypyrazines (MPs) in grapes, which are potent volatile compounds imparting herbaceous/green/vegetal sensory attributes to certain wine varieties. The study discusses the discovery, accumulation, transport, and metabolism of MPs, highlighting the limited understanding of these processes and proposing directions for further research on this class of flavor/odor compounds (Lei et al., 2018).
Management of Alkyl-Methoxypyrazines in Climate Change
Another study addresses alkyl-methoxypyrazines, noting their role in imparting undesirable green characters to wine and their occurrence as natural grape metabolites. The paper discusses the impacts of climate change on alkyl-methoxypyrazine composition in grapes and wines, recommending viticultural and oenological interventions to mitigate their loads and maintain wine quality (Pickering et al., 2021).
Paeonol Derivatives and Pharmacological Activities
Research on paeonol, a related compound, shows a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects. This review covers the structure modification of paeonol and studies its derivatives, suggesting a systematic approach to understanding the pharmacological benefits of these compounds (Wang et al., 2020).
Organic Solvent Effects in HPLC
A review presents analyte pKa and buffer pH variations in RP-HPLC mobile phases with changes in organic modifier content, notably acetonitrile or methanol. This model predicts mobile phase pH for common buffers in acetonitrile-water and methanol-water mixtures, aiding in the accurate determination of analyte chromatographic retention (Subirats et al., 2007).
Enhancing Fermentative Production of Acetoin
A review on acetoin, a volatile compound used in various industries, including food and chemical synthesis, discusses its biosynthesis and regulation. The study highlights acetoin's significance as a bio-based platform chemical and strategies for improving its productivity through genetic engineering, medium optimization, and process control (Xiao & Lu, 2014).
Safety and Hazards
The safety information for “2-(3-Methoxypyridin-2-yl)acetonitrile” includes several hazard statements: H301, H311, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(3-methoxypyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYATSHMGUIGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611451 |
Source


|
| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-09-8 |
Source


|
| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)



![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)



